H-DL-Ala-OMe.HCl
Description
Historical Context of Amino Acid Ester Research in Chemical Synthesis
The journey of amino acid esters in chemical synthesis is deeply rooted in the foundational work on proteins and peptides. In the late 19th and early 20th centuries, the pioneering German chemist Emil Fischer laid the groundwork for understanding the structure of proteins. academie-sciences.fr A significant challenge during this era was the separation and purification of individual amino acids from protein hydrolysates. Fischer introduced a groundbreaking method involving the esterification of the carboxylic acid group of amino acids. academie-sciences.frillinois.edu This conversion into their corresponding esters, followed by fractional distillation at reduced pressure, allowed for their effective separation. academie-sciences.fr This development was not only crucial for the analytical characterization of proteins but also opened the door for the chemical synthesis of peptides. academie-sciences.fr
The Fischer-Speier esterification, a process involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, became a fundamental reaction in organic chemistry. mdpi.com The protection of the carboxylic acid group as an ester was a critical step that enabled the controlled formation of the peptide bond between the amino group of one amino acid and the now-activated carboxyl group of another. nih.gov This strategic use of amino acid esters, including alanine (B10760859) esters, was instrumental in the first laboratory syntheses of dipeptides and polypeptides, providing concrete evidence for the peptide theory of protein structure. academie-sciences.fr The hydrochloride salt form of these esters, such as L-alanine methyl ester hydrochloride, offered advantages in terms of stability and solubility, facilitating their use as reliable reagents in synthesis. guidechem.com
Significance of L-Alanine Methyl Ester Hydrochloride as a Chiral Building Block
The intrinsic chirality of L-alanine, one of the fundamental proteinogenic amino acids, is preserved in its methyl ester hydrochloride derivative. This inherent stereochemistry makes L-alanine methyl ester hydrochloride a highly valuable chiral building block in asymmetric synthesis. guidechem.com A chiral building block, or chiral synthon, is a molecule that is used to introduce a specific stereocenter into a larger, more complex molecule. The use of such building blocks is a powerful strategy for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.
L-Alanine methyl ester hydrochloride serves as a versatile starting material for the synthesis of a wide array of chiral molecules. guidechem.com Its applications extend beyond simple peptide synthesis to its use as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed. For instance, dianions derived from chiral alanine have been utilized in diastereoselective alkylations to produce enantiomerically enriched α-methyl amino acids. nih.gov
Furthermore, L-alanine methyl ester hydrochloride is a key precursor in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and bioavailability. nih.gov It is also employed in the synthesis of other complex chiral molecules, including intermediates for pharmaceuticals like the antihypertensive drug Ramipril. google.com
Overview of Current Research Landscape and Emerging Trends
The utility of L-alanine methyl ester hydrochloride in chemical synthesis continues to expand, with current research exploring novel applications and refining existing methodologies. A significant area of focus remains its role in the synthesis of bioactive molecules. Researchers are actively using it to create complex peptides for therapeutic purposes and as an intermediate in the development of new pharmaceuticals targeting a range of conditions, including neurological disorders. chemimpex.comchemimpex.com For example, it has been used in the synthesis of azidothymidine (AZT) nucleotides with anti-HIV activity and other anticancer agents. caymanchem.comcaymanchem.com
Emerging trends point towards the increasing use of L-alanine methyl ester hydrochloride and other chiral amino acid esters in the field of catalysis. Amino acid-derived ligands are being developed for use in asymmetric catalysis, where they can induce high levels of enantioselectivity in a variety of chemical transformations. acs.org Recent studies have shown that chiral ligands derived from amino acid methyl esters can be effective in palladium-catalyzed cross-coupling reactions to create remote acyclic quaternary stereocenters. acs.org
Another burgeoning area of research involves the use of methylated amino acid esters to potentially enhance cellular membrane permeability, which could lead to novel drug delivery mechanisms. pubcompare.ai Furthermore, there is growing interest in the application of amino acid esters in the development of chiral inorganic nanomaterials for enantioselective catalysis. nih.gov The ability of L-alanine methyl ester hydrochloride to participate in the formation of chiral recognition systems is also being explored, with studies investigating its binding affinities with various host molecules in different solvents. nih.govrsc.org
Compound Information
| Compound Name |
| L-Alanine methyl ester hydrochloride |
| N-Fmoc-l-alanyl-l-alanine methyl ester |
| Ramipril |
| Azidothymidine (AZT) |
| (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one |
| L-serine methyl ester hydrochloride |
| 3-chloro-L-alanine methyl ester hydrochloride |
Interactive Data Table: Physicochemical Properties of L-Alanine Methyl Ester Hydrochloride
| Property | Value | Source |
| Molecular Formula | C4H10ClNO2 | sigmaaldrich.com |
| Molecular Weight | 139.58 g/mol | sigmaaldrich.com |
| CAS Number | 2491-20-5 | sigmaaldrich.com |
| Melting Point | 109-111 °C | sigmaaldrich.com |
| Optical Activity | [α]25/D +7.0°, c = 1.6 in methanol (B129727) | sigmaaldrich.com |
| Appearance | White to off-white solid | chemimpex.com |
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-3(5)4(6)7-2;/h3H,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUKFAFDFHZKPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928899 | |
| Record name | Methyl alaninatato--hydrogen chlorido (1/1) | |
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Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13515-97-4, 2491-20-5, 14316-06-4 | |
| Record name | Alanine, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13515-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl L-alaninate hydrochloride | |
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| Record name | Methyl DL-alaninate hydrochloride | |
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| Record name | 14316-06-4 | |
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| Record name | 2491-20-5 | |
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| Record name | Methyl alaninatato--hydrogen chlorido (1/1) | |
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| Record name | Methyl L-alaninate hydrochloride | |
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| Record name | Methyl DL-alaninate hydrochloride | |
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Synthetic Methodologies and Chemical Transformations
Classical Esterification Techniques for L-Alanine Methyl Ester Hydrochloride Production
The synthesis of L-alanine methyl ester hydrochloride is commonly achieved through classical esterification methods, which involve the reaction of L-alanine with methanol (B129727) in the presence of a catalyst. These techniques are well-established and widely used in both laboratory and industrial settings.
Direct esterification, often referred to as the Fischer-Speier esterification, is a fundamental method for producing L-alanine methyl ester hydrochloride. This reaction involves heating L-alanine in methanol with a strong acid catalyst. google.com Commonly used acid catalysts include sulfuric acid and gaseous hydrochloric acid. nih.gov
The process is driven by the protonation of the carboxylic acid group of L-alanine by the strong acid, which makes it more susceptible to nucleophilic attack by methanol. The reaction is reversible, and to drive it towards the product side, an excess of methanol is often used, or water, a byproduct of the reaction, is removed.
A variation of this method utilizes trimethylchlorosilane (TMSCl) in methanol. This system has been shown to be an efficient reagent for the esterification of a range of amino acids, including L-alanine, providing good to excellent yields under mild, room temperature conditions. nih.gov The use of TMSCl with methanol is considered advantageous due to its simple operation and workup procedures. nih.gov
| Catalyst | Typical Conditions | Advantages |
| Sulfuric Acid (H₂SO₄) | Refluxing methanol | Readily available, effective |
| Hydrochloric Acid (HCl) | Gaseous HCl in methanol | High conversion rates |
| Trimethylchlorosilane (TMSCl) | Methanol, room temperature | Mild conditions, good yields, easy workup nih.gov |
The use of thionyl chloride (SOCl₂) in methanol is another prevalent and effective method for the synthesis of L-alanine methyl ester hydrochloride. nih.govresearchgate.net In this approach, thionyl chloride reacts with methanol to form methyl chlorosulfite and hydrogen chloride in situ. The generated HCl then acts as the catalyst for the esterification of L-alanine.
The reaction is typically carried out by slowly adding thionyl chloride to a cooled suspension of L-alanine in methanol. chemicalbook.comnih.gov The mixture is then often refluxed to ensure the completion of the reaction. chemicalbook.comnih.gov This method is known for its high yields and the clean formation of the hydrochloride salt of the ester, as any excess thionyl chloride and sulfur dioxide produced are volatile and can be easily removed. chemicalbook.com
A detailed procedure involves cooling a solution of L-alanine in methanol to 0°C before the addition of thionyl chloride, followed by stirring at reflux for several hours. nih.gov The solvent is then removed under reduced pressure to yield the product. nih.gov
Optimizing reaction conditions is critical for maximizing the yield and purity of L-alanine methyl ester hydrochloride while minimizing side reactions. Key parameters that are often adjusted include temperature, reaction time, and the choice and amount of catalyst.
For the sulfuric acid-catalyzed method, a significant improvement in yield can be achieved by continuously adding methanol to the reaction mixture while simultaneously distilling it off. google.com This technique helps to remove the water formed during the reaction, thereby shifting the equilibrium towards the formation of the ester. In one example, this continuous process at 85°C resulted in a yield of 98.1% for L-alanine methyl ester. google.com
When comparing different catalytic systems, the trimethylchlorosilane/methanol system has been noted for its operational convenience over the thionyl chloride/methanol and HCl/methanol systems. nih.govresearchgate.net For instance, the thionyl chloride method often requires strict temperature control (between -5 to 0°C) for optimal results, while the HCl gas method can be cumbersome. researchgate.net The TMSCl method, however, proceeds efficiently at room temperature. nih.gov
A study comparing various methods for the synthesis of amino acid methyl ester hydrochlorides reported the following yields for different techniques:
| Method | L-Alanine Methyl Ester Yield | Reference |
| Thionyl chloride/Methanol | Not specified for L-alanine, but generally good to excellent yields for other amino acids | nih.gov |
| Sulfuric acid/Methanol | 98.1% (with continuous methanol addition/distillation) | google.com |
| Trimethylchlorosilane/Methanol | Good to excellent yields | nih.gov |
Chemoenzymatic Synthesis and Biocatalytic Routes
In addition to classical chemical synthesis, chemoenzymatic and biocatalytic methods are gaining importance for the synthesis of molecules involving L-alanine methyl ester hydrochloride. These methods offer high selectivity and operate under mild conditions.
α-Amino acid ester acyltransferases (AETs) are enzymes that catalyze the formation of peptide bonds by transferring an aminoacyl group from an amino acid ester to an amino acid or peptide. nih.gov L-alanine methyl ester hydrochloride serves as an excellent acyl donor in these reactions. The gene for AET has been cloned from bacteria such as Sphingobacterium siyangensis and expressed in Escherichia coli for large-scale production. nih.govnih.gov
These enzymes exhibit high activity and are used in the synthesis of dipeptides. For example, the recombinant AET from S. siyangensis has been shown to have a high Vmax for the formation of L-alanyl-L-glutamine from L-alanine methyl ester and L-glutamine. nih.gov
A significant application of L-alanine methyl ester hydrochloride in biocatalysis is in the enzymatic production of the dipeptide L-alanyl-L-glutamine (Ala-Gln). nih.govresearchgate.net This dipeptide is used in clinical nutrition due to its high solubility and stability compared to free glutamine. researchgate.net
The synthesis is catalyzed by α-amino acid ester acyltransferase, which uses L-alanine methyl ester hydrochloride as the acyl donor and L-glutamine as the acyl acceptor. nih.govresearchgate.net An optimized process using intact E. coli cells overexpressing the AET from Sphingobacterium siyangensis has been developed. nih.gov In this process, a high yield of L-alanyl-L-glutamine (69.7 g/L) was achieved in just 40 minutes, with a molar yield of 67% based on both L-alanine methyl ester hydrochloride and L-glutamine. nih.gov
| Enzyme | Substrates | Product | Key Findings |
| α-Amino Acid Ester Acyltransferase (AET) | L-Alanine methyl ester hydrochloride, L-Glutamine | L-Alanyl-L-glutamine | High reaction rate and yield (69.7 g/L in 40 min) nih.gov |
Derivatization Reactions of L-Alanine Methyl Ester Hydrochloride
The chemical reactivity of L-alanine methyl ester hydrochloride allows for a wide array of transformations, making it a valuable precursor in the synthesis of peptides, chiral intermediates, and other complex molecules.
N-Acylation Reactions for Peptide Synthesis
A cornerstone application of L-alanine methyl ester hydrochloride is in the field of peptide synthesis. The free amino group, after neutralization of the hydrochloride salt, serves as a nucleophile that can be acylated by an N-protected amino acid or peptide to form a new peptide bond. This process is fundamental to the stepwise elongation of peptide chains in solution-phase synthesis. sigmaaldrich.comsigmaaldrich.com
To prevent unwanted side reactions, such as the self-condensation of the amino acid being activated, the amino group of the acylating partner is typically protected with groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc). masterorganicchemistry.com L-Alanine methyl ester hydrochloride can then be coupled using a variety of activating agents.
For instance, it is used as a starting material in the synthesis of dipeptides like N-Fmoc-L-alanyl-L-alanine methyl ester. sigmaaldrich.comsigmaaldrich.com This reaction involves the coupling of Fmoc-L-alanine with L-alanine methyl ester, forming a dipeptide that can be further elongated after the deprotection of the Fmoc group.
Table 1: Examples of N-Acylation Reactions in Peptide Synthesis
| N-Protected Amino Acid | Coupling Reagent | Product | Application |
| Fmoc-L-alanine | Not specified | N-Fmoc-L-alanyl-L-alanine methyl ester | Dipeptide synthesis |
| N-Protected amino acids | DCC (Dicyclohexylcarbodiimide) | Protected dipeptide | General peptide synthesis |
Formation of N-Methyl Amides and Other N-Substituted Derivatives
The primary amine of L-alanine methyl ester hydrochloride can be readily converted into secondary amines and amides. A notable transformation is its reaction with methylamine to form L-alanine-N-methylamide hydrochloride. orgsyn.org This reaction is typically carried out in an ethanolic solution of methylamine, where the ester is converted directly to the N-methyl amide. orgsyn.org This transformation is significant as N-methylation of peptides can enhance their proteolytic stability and cell permeability.
Detailed research has outlined a procedure where L-alanine methyl ester hydrochloride is treated with a solution of methylamine in ethanol (B145695) at room temperature. orgsyn.org The progress of the reaction can be monitored by 1H NMR spectroscopy by observing the disappearance of the OCH3 signal of the starting material and the appearance of the NHCH3 signal of the product. orgsyn.org
Table 2: Synthesis of L-alanine-N-methylamide hydrochloride
| Reactant | Reagent | Solvent | Reaction Time | Product |
| L-Alanine methyl ester hydrochloride | 31 wt% methylamine in ethanol | Ethanol | 1.5 - 4 hours | L-alanine-N-methylamide hydrochloride |
Synthesis of Chiral Intermediates and Auxiliaries
The inherent chirality of L-alanine methyl ester hydrochloride makes it an excellent starting material for the synthesis of chiral auxiliaries and intermediates used in asymmetric synthesis. guidechem.com A prominent example is its use in the preparation of (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one, a well-known chiral organocatalyst. orgsyn.org
The synthesis involves the initial formation of L-alanine-N-methylamide from L-alanine methyl ester hydrochloride, which is then condensed with pivaldehyde to form an imine. This intermediate subsequently undergoes cyclization to yield the desired imidazolidinone catalyst. orgsyn.org These catalysts are instrumental in promoting a variety of enantioselective transformations.
Incorporation into Complex Molecular Architectures (e.g., Resorcinacs.orgarenes)
L-Alanine methyl ester hydrochloride can be incorporated into larger, more complex molecular architectures, such as resorcinarenes. These macrocyclic compounds serve as scaffolds for the construction of cavitands and other host molecules. In a specific application, L-alanine methyl ester hydrochloride is reacted with an octa-acid resorcinarene to synthesize an octa-alanine methyl ester resorcinarene. This involves the formation of amide bonds between the amino groups of the alanine (B10760859) methyl ester and the carboxylic acid groups on the resorcinarene scaffold. Such functionalized resorcinarenes have potential applications as synthetic ion channels.
Green Chemistry Approaches in L-Alanine Methyl Ester Hydrochloride Synthesis
Traditional methods for the synthesis of amino acid esters, including L-alanine methyl ester hydrochloride, often rely on harsh reagents like thionyl chloride or strong mineral acids, which can generate significant chemical waste and pose safety hazards. mdpi.com In recent years, there has been a growing emphasis on developing more environmentally benign synthetic routes.
One greener approach involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. mdpi.comnih.gov This method offers several advantages over traditional protocols, including mild reaction conditions, simple workup procedures, and good to excellent yields. mdpi.com The reaction proceeds by the in situ generation of HCl from the reaction of TMSCl and methanol, which then catalyzes the esterification of the amino acid. This process avoids the use of highly corrosive and hazardous reagents.
Another avenue of green chemistry explores the use of "green" solvents, such as ionic liquids, in the synthesis and enzymatic resolution of amino acid esters. njit.edu While not a direct synthesis of the hydrochloride salt, these methods highlight a shift towards more sustainable practices in amino acid chemistry. Additionally, biocatalytic methods using engineered enzymes are being developed for the enantioselective synthesis of α-amino esters, presenting a promising green alternative to traditional chemical synthesis. nih.gov
Table 3: Comparison of Synthetic Methods for Amino Acid Methyl Esters
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Traditional | Thionyl chloride, Methanol | Often requires heating | High yield | Use of hazardous reagents, harsh conditions |
| Green Approach | Trimethylchlorosilane, Methanol | Room temperature | Mild conditions, simple workup, less hazardous | Stoichiometric use of TMSCl |
| Biocatalytic | Engineered enzymes | Aqueous media, mild temp. | High enantioselectivity, environmentally friendly | Enzyme stability and cost can be a factor |
Advanced Characterization Techniques and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of L-Alanine methyl ester hydrochloride in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence of the compound's molecular framework and are crucial for assessing its purity and monitoring chemical transformations. orgsyn.org
The ¹H NMR spectrum of L-Alanine methyl ester hydrochloride provides a distinct fingerprint of its proton environments. chemicalbook.com In a deuterated methanol (B129727) (CD₃OD) solvent, the spectrum shows characteristic signals corresponding to each type of proton in the molecule. orgsyn.org The methyl group of the alanine (B10760859) backbone (CH-CH ₃) typically appears as a doublet around δ 1.49 ppm due to coupling with the adjacent methine proton. orgsyn.org The methoxy (B1213986) group protons (-OCH ₃) of the ester functionality are observed as a sharp singlet at approximately δ 3.74 ppm. orgsyn.org The alpha-proton (α-CH ) is seen as a quartet around δ 3.93 ppm, resulting from its coupling to the three protons of the adjacent methyl group. orgsyn.org The protons of the ammonium (B1175870) group (-NH₃⁺) often exchange with the solvent, leading to a broad signal or no distinct peak.
Table 1: ¹H NMR Chemical Shift Data for L-Alanine Methyl Ester Hydrochloride in CD₃OD This table is interactive. You can sort and filter the data.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| CH-CH ₃ | ~1.49 | Doublet (d) | ~7.1 | orgsyn.org |
| -OCH ₃ | ~3.74 | Singlet (s) | N/A | orgsyn.org |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. chemicalbook.com For L-Alanine methyl ester hydrochloride in deuterated methanol (CD₃OD), distinct signals are observed for each of the four unique carbon atoms. orgsyn.org The methyl carbon of the alanine residue (CH-C H₃) resonates at approximately δ 17.8 ppm. orgsyn.org The methoxy carbon (-OC H₃) appears around δ 50.4 ppm. orgsyn.org The alpha-carbon (α-C H) is typically found near δ 26.5 ppm, while the carbonyl carbon (C =O) of the ester group is the most deshielded, appearing significantly downfield at about δ 171.6 ppm. orgsyn.org
Table 2: ¹³C NMR Chemical Shift Data for L-Alanine Methyl Ester Hydrochloride in CD₃OD This table is interactive. You can sort and filter the data.
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| CH-C H₃ | ~17.8 | orgsyn.org |
| α-C H | ~26.5 | orgsyn.org |
| -OC H₃ | ~50.4 | orgsyn.org |
| C =O | ~171.6 | orgsyn.org |
NMR spectroscopy is a powerful tool for real-time monitoring of reactions involving L-Alanine methyl ester hydrochloride. orgsyn.org For instance, during its conversion to L-alanine-N-methylamide, the reaction progress can be tracked by observing the disappearance of the characteristic methoxy singlet of the starting material at δ 3.74 ppm and the concurrent appearance of the N-methyl singlet of the product at δ 2.78 ppm. orgsyn.org This allows for precise determination of reaction completion, which is typically achieved when the starting material signals are no longer detectable. orgsyn.org
Furthermore, ¹H NMR is highly effective for assessing the purity of L-Alanine methyl ester hydrochloride. orgsyn.org It is recommended to analyze the starting material by ¹H NMR, as impurities such as diketopiperazine have been identified in some samples. orgsyn.org The presence of such impurities can be readily quantified, ensuring the quality of the material for subsequent synthetic applications. orgsyn.org
Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Analysis
Mass spectrometry is employed to confirm the molecular weight of L-Alanine methyl ester hydrochloride and to assess its purity. The technique provides a precise mass-to-charge ratio (m/z) of the ionized molecule. The compound has a molecular weight of 139.58 g/mol . nih.govbiosynth.com In mass spectrometry, the molecule can be detected as its molecular ion. The mass of the molecular ion for the free base (L-alanine methyl ester) is 103. chemicalbook.comcaymanchem.com This data unequivocally confirms the identity of the compound. chemicalbook.com The presence of any impurities would be indicated by additional peaks in the mass spectrum, making MS a valuable tool for purity verification.
Vibrational Spectroscopy: FT-IR and FT-Raman Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in L-Alanine methyl ester hydrochloride. nih.govchemicalbook.com The FT-IR spectrum exhibits characteristic absorption bands that confirm the molecular structure. Key bands include those corresponding to the N-H stretching vibrations of the ammonium group, the C=O stretching of the ester group (typically around 1745 cm⁻¹), and C-O bond stretches. rsc.org The availability of both FT-IR and FT-Raman spectral data allows for a comprehensive vibrational analysis of the molecule. nih.gov
X-ray Diffraction (XRD) for Crystal Structure Determination
X-ray Diffraction (XRD) analysis of single crystals provides the definitive three-dimensional structure of L-Alanine methyl ester hydrochloride in the solid state. Studies on its monohydrate form reveal that it crystallizes in the triclinic system. nih.gov The asymmetric unit contains the L-alaninium cation, a chloride anion, and a water molecule, which are connected by an extensive network of hydrogen bonds. nih.govresearchgate.net
The ammonium group of the alaninium cation forms hydrogen bonds with adjacent chloride anions, creating a one-dimensional chain. nih.govresearchgate.net These chains are further linked by the co-crystallized water molecules, which act as hydrogen bond donors to the chloride ions, thereby forming a two-dimensional network. nih.gov The analysis also reveals specific torsion angles within the molecule; for example, the O–C–C–N torsion angle is 155.83°, indicating a significant deviation from a fully extended conformation, while the C–O–C–C torsion angle is 177.22°, which is close to a trans conformation. nih.govresearchgate.net
Table 3: Crystal Data for L-Alanine Methyl Ester Hydrochloride Monohydrate This table is interactive. You can sort and filter the data.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₄H₁₀NO₂⁺·Cl⁻·H₂O | nih.gov |
| Molecular Weight | 157.60 | nih.gov |
| Crystal System | Triclinic | nih.gov |
| a (Å) | 4.9461 (4) | nih.gov |
| b (Å) | 6.0134 (4) | nih.gov |
| c (Å) | 6.6853 (5) | nih.gov |
| α (°) | 101.833 (4) | nih.gov |
| β (°) | 93.533 (3) | nih.gov |
| γ (°) | 92.112 (4) | nih.gov |
| Volume (ų) | 194.00 (2) | nih.gov |
| Z | 1 | nih.gov |
Analysis of Crystal Systems
Detailed crystallographic studies have been performed on the monohydrate form of L-Alanine methyl ester hydrochloride (C₄H₁₀NO₂⁺·Cl⁻·H₂O). nih.goviucr.orgresearchgate.net Contrary to the monoclinic system observed in some other L-alanine salts, L-Alanine methyl ester hydrochloride monohydrate crystallizes in the triclinic system. nih.goviucr.orgresearchgate.net The structure was determined using single-crystal X-ray diffraction at a temperature of 110 K. iucr.orgiucr.org The analysis revealed a P1 space group. iucr.org
Below are the specific unit cell parameters for the triclinic crystal system of the monohydrate form.
Table 1: Crystal Data for L-Alanine Methyl Ester Hydrochloride Monohydrate
| Parameter | Value |
|---|---|
| Formula | C₄H₁₀NO₂⁺·Cl⁻·H₂O |
| Molecular Weight (Mr) | 157.60 |
| Crystal System | Triclinic |
| Space Group | P1 |
| a | 4.9461 (4) Å |
| b | 6.0134 (4) Å |
| c | 6.6853 (5) Å |
| α | 101.833 (4)° |
| β | 93.533 (3)° |
| γ | 92.112 (4)° |
| Volume (V) | 194.00 (2) ų |
| Z | 1 |
Investigation of Intermolecular Hydrogen Bonding Networks
The crystal structure of L-Alanine methyl ester hydrochloride monohydrate is significantly influenced by an extensive network of intermolecular hydrogen bonds. nih.goviucr.org These interactions create a two-dimensional network parallel to the (010) crystal plane. nih.goviucr.orgiucr.org
The ammonium group (NH₃⁺) of the alanine methyl ester cation is a primary hydrogen bond donor. Two of its hydrogen atoms form bonds with chloride anions (Cl⁻), creating a one-dimensional chain along the a-axis. nih.goviucr.org The third hydrogen atom of the ammonium group forms a hydrogen bond with the oxygen atom of the co-crystallized water molecule. nih.goviucr.org This water molecule, in turn, acts as a donor, forming two hydrogen bonds with chloride ions. nih.goviucr.org This arrangement links the one-dimensional chains into a two-dimensional network. nih.goviucr.org The oxygen atoms of the ester functional group are not involved in strong intermolecular interactions, although a weak C—H···O bond is present. nih.goviucr.org
Table 2: Hydrogen-Bond Geometry (Å, °)
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| N1—H2N···Cl1ⁱ | 0.895 (12) | 2.275 (12) | 3.1665 (6) | 174.2 (10) |
| N1—H1N···Cl1 | 0.909 (11) | 2.418 (11) | 3.3007 (7) | 163.9 (9) |
| N1—H3N···O3 | 0.908 (12) | 1.888 (12) | 2.7519 (9) | 158.2 (9) |
| O3—H1O···Cl1ⁱⁱ | 0.860 (18) | 2.364 (18) | 3.2220 (7) | 175.1 (15) |
Symmetry codes: (i) x-1, y, z; (ii) -x+1, -y+1, -z+1. iucr.org
Studies on Hydrated Forms (e.g., Monohydrate)
Research has specifically characterized the monohydrate of L-Alanine methyl ester hydrochloride. nih.goviucr.orgiucr.org This hydrated form, with the chemical formula C₄H₁₀NO₂⁺·Cl⁻·H₂O, incorporates one water molecule per formula unit within its crystal lattice. nih.goviucr.org The presence of this water molecule is integral to the crystal's hydrogen-bonding network, linking chains of the primary compound into sheets. nih.goviucr.org Karl-Fischer titration has been used to measure the water content in samples, with results showing values between 0.2% and 1.0% in some commercial lots, and specifications allowing up to 1.5%. thermofisher.comorgsyn.org The hydrochloride salt is noted to be hygroscopic. orgsyn.org
Optical Activity Measurements: Specific Rotation ([α]D)
As a chiral compound, L-Alanine methyl ester hydrochloride exhibits optical activity, which is quantified by its specific rotation. The reported values vary slightly based on the specific conditions of measurement, such as temperature and concentration.
Table 3: Specific Rotation of L-Alanine Methyl Ester Hydrochloride
| Specific Rotation ([α]D) | Temperature | Concentration (c) | Solvent |
|---|---|---|---|
| +5.0° to +8.0° | 20°C | 2 | Methanol |
| +6° to +9° | Not specified | 1.6 | Methanol |
| +7.0° | 25°C | 1.6 | Methanol |
Data sourced from multiple suppliers and literature. thermofisher.comtcichemicals.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com
Thermal Analysis Techniques (e.g., TG-DTA)
Thermogravimetric and differential thermal analysis (TG-DTA) have been used to investigate the thermal behavior of related L-alanine compounds. For alanine alaninium triiodide, a simultaneous TG-DTA investigation with a heating rate of 5 K min⁻¹ showed an onset of decomposition at approximately 395 K (122°C). researchgate.net As the temperature increased, a strong endothermic DTA signal appeared at 428 K (155°C), indicating the melting of the sample. researchgate.net While this specific data is for a related compound, it demonstrates the utility of the technique. The melting point for L-Alanine methyl ester hydrochloride itself is reported to be in the range of 108°C to 112°C. tcichemicals.comsigmaaldrich.comsigmaaldrich.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| L-Alanine methyl ester hydrochloride |
| (S)-2-Aminopropionic Acid Methyl Ester Hydrochloride |
| H-Ala-OMe·HCl |
| L-serine methyl ester hydrochloride |
| L-alanine |
| DL-alanine |
| D-alanine hydrochloride |
| Alanine alaninium triiodide |
Applications in Peptide Chemistry and Biomolecular Research
Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis
In the realm of peptide synthesis, controlling the sequence of amino acid addition is paramount. This requires a strategy of selective protection and deprotection of the reactive amino and carboxyl groups of the amino acid precursors. ucalgary.ca L-Alanine methyl ester hydrochloride serves as a key component in this strategy, primarily by providing a pre-protected carboxyl group. libretexts.org
The fundamental role of L-Alanine methyl ester hydrochloride in peptide synthesis is that of an amino acid building block. caymanchem.comchemimpex.com In this capacity, the methyl ester group effectively "protects" the carboxylic acid functional group of the alanine (B10760859) molecule. libretexts.orgmasterorganicchemistry.com This protection prevents the carboxyl group from participating in unwanted side reactions during the peptide coupling step. With its carboxyl group shielded, the free amino group (in its hydrochloride salt form, which is neutralized in the reaction) is available to form a peptide bond with the activated carboxyl group of an N-terminally protected amino acid. ucalgary.camasterorganicchemistry.com This process of sequential addition, known as peptide elongation, is the foundation of building a peptide chain. The compound is frequently used as a starting material for the synthesis of dipeptides, such as N-Fmoc-L-alanyl-L-alanine methyl ester, and for creating more complex structures like α-amino acid-based dendrons. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
The utility of L-Alanine methyl ester hydrochloride extends to the synthesis of complex peptides and related molecules that exhibit specific biological functions. Researchers have employed it as a crucial intermediate in creating a range of bioactive compounds. For instance, it has been used in the synthesis of nucleotides of azidothymidine (AZT) which have demonstrated anti-HIV activity. caymanchem.com It is also a precursor in the production of alanine isoxazolidide. sigmaaldrich.comsigmaaldrich.com
Furthermore, patents have described processes for creating protected L-alanine derivatives that serve as key intermediates in the synthesis of mu/delta opioid modulators, highlighting its role in pharmaceutical development. google.comjustia.com In the field of biotechnology, it is the acyl donor in the enzymatic synthesis of the dipeptide L-alanyl-L-glutamine, a compound used in clinical nutrition and cell culture media. nih.gov
L-Alanine methyl ester hydrochloride serves as a foundational starting material for the synthesis of more complex, protected amino acid derivatives. google.com While direct, single-step conversions to Fmoc-protected α-aryl alanines are part of multi-step pathways, the alanine methyl ester backbone is a common precursor. For example, processes for preparing protected L-alanine derivatives, which can include aryl moieties and are useful as intermediates for pharmacologically active compounds, often begin with simple, protected forms of alanine like its methyl ester. justia.com The synthesis of N-Fmoc-L-alanine, a related and crucial reagent for peptide synthesis, involves protecting the amino group of L-alanine while the carboxyl group is either free or protected. chemimpex.comprepchem.com
The methyl ester of L-Alanine methyl ester hydrochloride is a classic example of a simple and effective protecting group for the carboxylic acid terminus in peptide synthesis. libretexts.org
Protection Strategy: The methyl ester group is stable under the conditions required to remove many common N-terminal protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which is cleaved by acid (e.g., trifluoroacetic acid). masterorganicchemistry.com This "orthogonality" is a cornerstone of modern peptide synthesis, allowing for the selective deprotection of the N-terminus for the next coupling step while the C-terminal methyl ester remains intact. masterorganicchemistry.com
Deprotection Strategy: The methyl ester is typically removed at the end of the synthesis or at a desired intermediate stage via saponification, which involves mild hydrolysis with an aqueous base like sodium hydroxide. libretexts.org This process converts the ester back into a carboxylic acid. The choice of a methyl ester is strategic; it is robust enough to survive multiple coupling and N-terminal deprotection cycles but can be cleaved without resorting to harsh conditions that might degrade the sensitive peptide product. nih.govnih.gov
A significant challenge in peptide synthesis is the risk of racemization—the loss of stereochemical integrity at the α-carbon of the amino acid being activated for coupling. highfine.com L-Alanine methyl ester hydrochloride is often used as the amino component in model reactions to study and optimize coupling conditions to minimize this unwanted side reaction. highfine.comnih.gov
Research has shown that the choice of base used during the coupling reaction has a profound impact on the degree of racemization. In a model study involving the condensation of Z-Phe-Val-OH with L-alanine methyl ester hydrochloride, the use of different bases led to varying levels of the undesired D-Ala diastereomer. highfine.com
| Base Used | Condensing Agent | Racemization Outcome |
| 2,4,6-collidine (TMP) | Various | Consistently produced the least racemic products. highfine.com |
| Triethylamine (B128534) | Various | Showed a faster rate of racemization due to its strong basicity and small steric hindrance. highfine.com |
| N,N-diisopropylethylamine | Various | Resulted in less racemization compared to triethylamine. highfine.com |
| N-methylmorpholine | Various | Resulted in less racemization compared to triethylamine. highfine.com |
| These findings underscore that sterically hindered, weaker bases like 2,4,6-collidine are superior for suppressing racemization when coupling peptide fragments to amino acid esters such as L-alanine methyl ester hydrochloride. highfine.com |
Biochemical Research and Enzyme Activity Studies
Beyond its role in chemical synthesis, L-Alanine methyl ester hydrochloride is a valuable tool in biochemical and enzymatic research. pubcompare.ai It serves as a substrate for studying the activity and kinetics of specific enzymes.
A prominent example is its use in the study of α-amino acid ester acyltransferases. In one study, L-alanine methyl ester hydrochloride (AlaOMe) was used as the acyl donor substrate for an acyltransferase from Sphingobacterium siyangensis to produce the dipeptide L-alanyl-L-glutamine (Ala-Gln). nih.gov The reaction, catalyzed by the enzyme expressed in recombinant E. coli, achieved a high yield of 69.7 g/L, demonstrating the compound's utility in biocatalytic processes. nih.gov
Additionally, L-Alanine methyl ester hydrochloride has been identified as an inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV), which is a target in the management of metabolic disorders. biosynth.com This inhibitory activity opens avenues for its use in screening and designing new therapeutic agents.
Investigation of Metabolic Pathways
L-Alanine methyl ester hydrochloride is a valuable compound for researchers studying cellular and metabolic processes. chemimpex.com It is utilized in biochemical research to investigate metabolic pathways and the activity of enzymes, which helps in understanding fundamental cellular functions. chemimpex.com Specifically, it has been used for in-vivo measurements of glucose and alanine metabolism, providing insights into conditions like diabetes. thermofisher.com As a derivative of L-alanine, it connects to the broader alanine metabolic pathway. In the body, L-alanine is synthesized from pyruvate (B1213749) and can be converted back to pyruvate, which is a central hub in energy metabolism. nih.gov Under fasting conditions, alanine derived from the breakdown of proteins is converted to pyruvate and then used to create glucose in the liver through gluconeogenesis. nih.gov The use of isotopically labeled L-alanine methyl ester allows researchers to trace the fate of the alanine molecule through these complex pathways.
Studies on Enzyme Interactions and Protein Folding
The compound is a useful reagent for studying enzyme-catalyzed reactions and interactions. chemimpex.com Research has shown that L-Alanine methyl ester hydrochloride can act as an inhibitor of certain enzymes, such as dipeptidyl peptidase-IV (DPP-IV), which is linked to metabolic disorders. biosynth.com Its structure is also relevant in the study of molecular recognition. For instance, studies on chiral recognition using glucose-based receptors have employed various amino acid methyl ester hydrochlorides, including that of alanine, to understand host-guest interactions in different solvents. nih.gov These studies provide models for the specific interactions between enzymes and their substrates.
Furthermore, the crystallography of L-alanine methyl ester hydrochloride monohydrate has been determined, revealing details about its conformation and intermolecular hydrogen bonding networks. nih.gov In its crystalline form, the compound forms a two-dimensional network through hydrogen bonds. nih.gov Understanding these fundamental interactions is crucial for research into protein folding and the structural assembly of biomolecules.
Use as a Molecular Tool in Biochemical Applications
L-Alanine methyl ester hydrochloride is widely regarded as a versatile molecular tool and biochemical reagent for a range of applications. guidechem.commoleculardepot.com Its primary function is as a building block or intermediate in chemical synthesis and research. pubcompare.ai The hydrochloride salt form enhances its stability and solubility, particularly in aqueous solutions, which is advantageous for experimental procedures. guidechem.com
Recent research has suggested that methylated amino acid esters like this compound may enhance cellular membrane permeability. pubcompare.ai This property opens up potential new strategies for drug delivery mechanisms and applications in metabolic engineering. pubcompare.ai As a chiral intermediate, it is particularly valuable in organic synthesis for constructing complex, enantiomerically pure molecules. guidechem.comchemimpex.com
Design and Synthesis of Bioactive Compounds
As a key amino acid derivative, L-Alanine methyl ester hydrochloride is an important starting material for the synthesis of various bioactive compounds and therapeutic agents. chemimpex.comguidechem.com Its structure, containing a protected amino acid, makes it an ideal building block for creating novel molecules with specific biological activities. guidechem.com
Development of Pharmaceuticals Targeting Neurological Disorders
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, notably those aimed at treating neurological disorders. chemimpex.comchemimpex.com Researchers utilize it to build more complex molecules designed to interact with specific targets in the central nervous system. For example, derivatives have been synthesized as negative allosteric modulators of NMDA receptors containing the GluN2B subunit, which are implicated in a variety of neurological conditions. moleculardepot.com The incorporation of the L-alanine methyl ester structure can help in enhancing the efficacy of the final drug compound. chemimpex.com
Synthesis of Anti-HIV Agents and Anticancer Agents
L-Alanine methyl ester hydrochloride has been instrumental in the development of novel antiviral and anticancer therapies. caymanchem.comcaymanchem.com It has been used as a building block in the synthesis of phosphoramidate (B1195095) derivatives of zidovudine (B1683550) (AZT), a key anti-HIV drug. caymanchem.comcaymanchem.com These derivatives are designed to deliver the active nucleotide intracellularly. caymanchem.com Research has highlighted the critical importance of the alanine methyl ester side chain for the dual anti-HIV and spermicidal activity of certain zidovudine analogues, making it a key component for these dual-function agents. nih.gov It has also been incorporated into the synthesis of other novel triterpene derivatives that have shown significant activity against HIV-1, including drug-resistant strains. core.ac.uk
In the field of oncology, the compound is used to create derivatives with potential anticancer properties. caymanchem.com For example, 2-chloroethylnitrosocarbamoyl derivatives of L-alanine have been investigated for their anticancer efficacy in rat mammary carcinoma models. nih.gov
Production of Hormone Replacement Therapies
In the realm of peptide synthesis, L-Alanine methyl ester hydrochloride is commonly used to create specific peptide sequences for therapeutic use. chemimpex.com One of the applications for these custom peptides is in the development of hormone replacement therapies. chemimpex.com By incorporating this and other amino acid derivatives, researchers can construct peptides that mimic or modulate the function of natural hormones, offering potential treatments for various endocrine disorders.
Interactive Data Table: Research Applications of L-Alanine Methyl Ester Hydrochloride
| Research Area | Specific Application | Key Findings/Relevance | References |
|---|---|---|---|
| Metabolic Pathways | In-vivo measurement of glucose and alanine metabolism | Used to trace metabolic routes and study diseases like diabetes. | chemimpex.comthermofisher.comnih.gov |
| Enzyme Interactions | Inhibition of Dipeptidyl Peptidase-IV (DPP-IV) | Potential therapeutic target for metabolic disorders. | biosynth.com |
| Neurological Disorders | Intermediate for NMDA receptor modulators | Development of drugs for neurological conditions. | chemimpex.commoleculardepot.comchemimpex.com |
| Anti-HIV Agents | Synthesis of Zidovudine (AZT) derivatives | The alanine side chain is crucial for potent antiviral activity. | caymanchem.comcaymanchem.comnih.gov |
| Anticancer Agents | Synthesis of nitrosocarbamoyl derivatives | Investigated for efficacy against mammary carcinomas. | caymanchem.comnih.gov |
| Hormone Therapies | Building block for therapeutic peptides | Used to create peptides for hormone replacement. | chemimpex.com |
Table of Compounds Mentioned
| Compound Name |
|---|
| L-Alanine methyl ester hydrochloride |
| Glucose |
| Pyruvate |
| Dipeptidyl peptidase-IV (DPP-IV) |
| Zidovudine (AZT) |
| 2-chloroethylnitrosocarbamoyl derivatives of L-alanine |
| L-serine methyl ester hydrochloride |
| N-methyl-L-alanine |
| Methyl orthoformate |
| 3-chloro-L-alanine methyl ester hydrochloride |
| Thionyl chloride |
| L-serine |
| Nα-Benzyl-L-alanine methyl ester hydrochloride |
| Triethylamine |
| Chloroform |
| Ether |
| Methanol (B129727) |
Novel Glycyrrhetinic Acid Derivatives
L-Alanine methyl ester hydrochloride serves as a crucial reagent in the synthesis of novel derivatives of glycyrrhetinic acid, a natural triterpene glycoside known for its potential in designing immunomodulating and antiviral agents. mdpi.comnih.gov In one synthetic pathway, an acyl fluoride (B91410) intermediate of a modified glycyrrhetinic acid is reacted with L-alanine methyl ester hydrochloride in the presence of triethylamine in dichloromethane (B109758) at room temperature. mdpi.com This reaction yields a new A-ring cleaved glycyrrhetinic acid derivative. mdpi.com
Another approach involves a coupling reaction where a seco-oleanenoic acid derivative is treated with L-alanine methyl ester hydrochloride and triethylamine in dichloromethane to produce an N-methylalaninamido derivative. mdpi.com The successful synthesis and structure of these new compounds are typically confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and elemental analysis. mdpi.com
| Reaction Parameter | Details for Synthesis of Compound 7 mdpi.com | Details for Synthesis of Compound 17 mdpi.com |
| Starting Material | Acyl fluoride of A-ring cleaved glycyrrhetinic acid | Methyl 3,4-seco-30-carboxy-olean-4(23),12-dien-3-oate (Compound 13) |
| Reagent | L-Alanine methyl ester hydrochloride | L-Alanine methyl ester hydrochloride |
| Solvent | Dichloromethane (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) |
| Base | Triethylamine (Et₃N) | Triethylamine (Et₃N) |
| Reaction Conditions | Room Temperature | Room Temperature |
| Reaction Time | 1 hour | 24 hours (with additional reagents added after 10h) |
| Yield | 61% | Not specified in provided text |
| Purification | Flash Column Chromatography (FCC) | Not specified in provided text |
| Final Product | White solid (m.p. 193–195 °C) | Not specified in provided text |
Research in Biomaterials and Regenerative Medicine
In the field of biomaterials, L-alanine methyl ester hydrochloride is explored for modifying material surfaces to improve their biological performance, particularly for applications in tissue engineering and drug delivery.
Grafting to Nanoparticles (e.g., Hydroxyapatite) for Biomedical Applications
L-alanine methyl ester hydrochloride is used as a precursor for the surface functionalization of hydroxyapatite (B223615) (HAp) nanoparticles, a material widely used for bone and teeth implants due to its excellent biocompatibility. researchgate.netnih.govnih.gov The goal of grafting amino acids like alanine onto HAp is to enhance biocompatibility, protein adhesion, and osseointegration. nih.govnih.gov
Researchers have investigated several methods for this grafting process, including an in situ synthesis method where L-alanine methyl ester hydrochloride is added directly during the formation of HAp nanoparticles. nih.govbg.ac.rs This approach, designated ISE (In Situ Ester), has been compared with methods using pure L-alanine. nih.gov The efficiency of grafting is evaluated using techniques like Fourier-transform infrared spectroscopy (FTIR), X-ray powder diffraction (XRPD), and thermal analyses, which confirm the presence of an organic component on the HAp surface. researchgate.netnih.gov
Biological studies show that HAp nanoparticles grafted with alanine derivatives exhibit promising properties. The viability of human osteoblastic cells (MG-63) is well-preserved and in some cases higher than with unmodified HAp. researchgate.netnih.govnih.gov The in situ grafted samples, including those using L-alanine methyl ester hydrochloride (ISE), demonstrate higher protein adsorption, which is a key factor for potential use in regenerative medicine. researchgate.netnih.gov
| Grafting Precursor | Grafting Method | Key Finding | Source |
| L-Alanine methyl ester hydrochloride | In situ synthesis (ISE) | Resulted in uniform distribution and higher protein adsorption. | nih.gov |
| L-Alanine | In situ synthesis (ISA) | Contributed to good cell viability and higher protein adsorption. | nih.gov |
| L-Alanine / L-Alanine methyl ester hydrochloride | Simple mixing, thermal treatment, in situ | Grafting was successful with all methods, resulting in 8-25 wt% organic content. | researchgate.netnih.gov |
| L-Alanine / L-Alanine methyl ester hydrochloride | Simple mixing, thermal treatment, in situ | Cell viability was well-preserved and higher than with pure HAp. | researchgate.netnih.govnih.gov |
Development of In Situ Forming Drug Delivery Systems
Derivatives of L-alanine methyl ester are instrumental in the development of novel injectable in situ forming drug delivery systems. nih.govnih.gov Specifically, N-stearoyl-L-alanine methyl ester (SAM), an amphiphilic derivative, can self-assemble in hydrophobic vehicles like vegetable oils to form organogels. nih.govresearchgate.net These systems are designed to be liquid at room temperature for injection but form a solid or semi-solid depot implant within the body. nih.gov
The process is often facilitated by including a biocompatible, water-diffusible solvent, such as ethanol (B145695), in the formulation. nih.gov Upon subcutaneous injection, the ethanol diffuses into the surrounding tissue, triggering the self-assembly and gelation of the SAM/oil mixture, thus forming a solid implant. nih.gov This technology provides a platform for the controlled, long-term release of therapeutic agents. nih.gov For example, an in situ forming implant based on an N-stearoyl-L-alanine ethyl ester was shown to release the drug leuprolide over 14 to 25 days in rats, achieving a sustained therapeutic effect for up to 50 days. nih.govresearchgate.net These L-alanine derivative-based systems represent a simpler alternative to existing technologies like microspheres and pre-formed implants for delivering hydrophilic compounds. nih.govresearchgate.net
| System Component | Function | Source |
| N-stearoyl-L-alanine methyl ester (SAM) | Organogelator; self-assembles to form gel matrix. | researchgate.net |
| Vegetable Oil (e.g., Soybean Oil) | Hydrophobic vehicle/solvent for the organogel. | nih.govresearchgate.net |
| Hydrophilic Solvent (e.g., Ethanol) | Inhibits gelation before injection, allows for injectability. | nih.gov |
| Active Drug (e.g., Leuprolide, Dextran) | Therapeutic agent released in a sustained manner from the gel depot. | nih.govnih.gov |
Physicochemical Studies and Theoretical Investigations
Microscopic Protonation Constants and Thermodynamic Parameters
The protonation state of L-Alanine methyl ester hydrochloride is fundamental to its chemical behavior. Potentiometric methods are commonly employed to determine its macroscopic and microscopic protonation constants (pKa values) and the associated thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) changes. univ-ovidius.ro
The thermodynamics of the protonation reactions of L-Alanine methyl ester have been studied at various temperatures. univ-ovidius.ro Investigations performed at 5°C, 20°C, and 35°C reveal that protonation constants generally decrease as the temperature rises. univ-ovidius.ro This trend indicates that the protonation processes are typically enthalpy-driven. univ-ovidius.ro By analyzing the variation of pKa with temperature, key thermodynamic parameters can be calculated, providing a deeper understanding of the energetic factors governing the acid-base equilibria of the molecule. univ-ovidius.ro
Table 1: Thermodynamic Parameters for L-Alanine Methyl Ester Protonation in Different Media Note: Data derived from studies on L-alanine and its methyl ester.
| Solvent Medium | Temperature (°C) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|---|---|
| Water | 5 | 44.17 | -49.69 | -179.23 |
| Water | 20 | 46.85 | -49.69 | -179.23 |
| Water | 35 | 49.53 | -49.69 | -179.23 |
| 25% ACN-Water | 5 | 43.19 | -46.77 | -165.24 |
| 25% ACN-Water | 20 | 45.67 | -46.77 | -165.24 |
| 25% ACN-Water | 35 | 48.15 | -46.77 | -165.24 |
| 50% ACN-Water | 5 | 44.11 | -38.56 | -133.45 |
| 50% ACN-Water | 20 | 46.11 | -38.56 | -133.45 |
| 50% ACN-Water | 35 | 48.12 | -38.56 | -133.45 |
The composition of the solvent significantly influences the acid-base properties of amino acid esters. univ-ovidius.ro Studies in aqueous mixtures of organic solvents like acetonitrile (ACN) and 1,4-dioxane are important as they can mimic the low-polarity environments found in biological systems, such as enzyme active sites. univ-ovidius.ro
In ACN-water mixtures, the protonation constants of L-Alanine methyl ester have been determined potentiometrically at a constant ionic strength. univ-ovidius.ro These studies, conducted in 25% and 50% (v/v) ACN-water solutions, provide insight into how the dielectric constant and solvation capabilities of the medium affect proton transfer. univ-ovidius.ro
Similarly, research in 1,4-dioxane-water mixtures has shown how changes in solvent composition alter the protonation constant of the amino group. The protonation constant for the amino group of alanine (B10760859) methyl ester (log K) was found to decrease as the percentage of 1,4-dioxane in the mixture increased, indicating that the basicity of the amino group is reduced in less polar environments.
Table 2: Protonation Constants (log K) for the Amino Group of Alanine Methyl Ester in 1,4-Dioxane-Water Mixtures at 25°C
| 1,4-Dioxane % (v/v) | log K |
|---|---|
| 0 | 8.38 |
| 10 | 8.33 |
| 20 | 8.24 |
| 30 | 8.18 |
| 40 | 8.12 |
| 50 | 8.05 |
Computational Chemistry and Molecular Modeling
Theoretical calculations and simulations provide molecular-level details that complement experimental findings. These computational tools are invaluable for exploring the electronic structure, conformation, and intermolecular interactions of L-Alanine methyl ester hydrochloride.
Density Functional Theory (DFT) is a powerful quantum chemical method used to predict molecular properties, including the pKa values of amino acids and their derivatives. nih.govnih.gov By combining DFT calculations with implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), researchers can accurately compute the Gibbs free energies of protonation and deprotonation. nih.govnih.gov Functionals such as M06-2X and CAM-B3LYP have demonstrated high accuracy in predicting pKa values for proteinogenic amino acids. nih.govnih.gov These theoretical calculations help elucidate the electronic effects of the methyl ester group on the acidity of the ammonium (B1175870) group, providing a predictive framework for the molecule's behavior in solution. nih.gov
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the dynamic behavior and interactions of molecules in solution. MD simulations of related molecules like L-alanine in aqueous solutions have been used to investigate properties such as hydration shells and dielectric susceptibility. nih.gov These simulations show how the zwitterionic nature of the amino acid influences the surrounding water molecules, leading to distinct relaxation processes on different timescales. nih.gov
Theoretical studies on alanine methyl ester have also explored its conformational preferences in solution. These investigations indicate that the molecule's preferred shapes are determined by a balance of steric hindrance and hyperconjugative effects, rather than solely by intramolecular hydrogen bonds. researchgate.net Furthermore, crystallographic studies of L-alanine methyl ester hydrochloride monohydrate reveal a detailed network of intermolecular hydrogen bonds involving the ammonium group, chloride anions, and water molecules, which dictates the crystal packing structure. nih.gov
Monte Carlo simulations are particularly useful for modeling complex systems with many interacting particles. In pharmacology, for instance, MC methods are employed to simulate the impact of between-patient variability in pharmacokinetics on drug interactions and efficacy, providing a powerful tool for predicting outcomes in a population. nih.gov
Interactions in Biological Systems and Cellular Processes
L-Alanine methyl ester hydrochloride serves as a valuable compound in biochemical and pharmaceutical research, primarily due to its role as a building block and its interactions with biological molecules. caymanchem.com It is frequently used in peptide synthesis and in the development of pharmaceuticals.
The compound is utilized in biochemical research to investigate metabolic pathways and enzyme activity, which helps in understanding cellular processes. nih.gov One specific documented interaction is the inhibition of the enzyme dipeptidyl peptidase-IV (DPP-IV), which is linked to metabolic disorders. acs.org Additionally, L-Alanine methyl ester hydrochloride has been reported to exhibit anti-inflammatory properties and antimicrobial activity against certain bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). acs.org
As a precursor, L-Alanine methyl ester is an important building block in the synthesis of more complex, biologically active molecules. caymanchem.com It has been incorporated into the synthesis of anticancer agents and azidothymidine (AZT) nucleotides designed to have anti-HIV activity. caymanchem.com
Effect on Phase Transition Temperature and Thermal Expansion in Biological Contexts
The influence of L-Alanine methyl ester hydrochloride on the phase transition temperature and thermal expansion of biological membranes is not extensively documented in publicly available research. However, studies on related long-chain L-alanine alkyl ester hydrochlorides provide valuable insights into how such molecules might interact with and affect the physicochemical properties of lipid bilayers. These studies utilize techniques like Differential Scanning Calorimetry (DSC) to measure the energetic changes associated with the phase transitions of these compounds in different states.
Detailed Research Findings on Related Compounds
Research conducted on a homologous series of L-alanine alkyl ester hydrochlorides, with alkyl chains ranging from 9 to 18 carbon atoms, has revealed distinct phase transition behaviors in both their dry and hydrated forms. These studies are relevant as they demonstrate the fundamental principles of how the esterification of the carboxyl group of alanine and the presence of a hydrochloride salt can influence the packing and thermal properties of the molecule, which are key factors in their interaction with biological membranes.
In the dry state, these compounds exhibit a clear odd-even alteration in their transition temperatures (Tt), enthalpies (ΔHt), and entropies (ΔSt). Specifically, compounds with an odd number of carbon atoms in their alkyl chains show higher transition temperatures, while those with an even number of carbons display higher transition enthalpies and entropies researchgate.net. This phenomenon is attributed to differences in the packing efficiency of the alkyl chains in the crystalline state researchgate.net.
When hydrated, the L-alanine alkyl ester hydrochlorides with 13 to 18 carbon atoms in their alkyl chains demonstrate sharp gel-to-liquid crystalline phase transitions. Notably, the odd-even alternation in thermodynamic parameters observed in the dry state is absent in the hydrated state researchgate.net. This suggests that the presence of water significantly alters the intermolecular interactions and packing of these amphiphilic molecules, a condition that more closely mimics a biological context.
While direct data for L-Alanine methyl ester hydrochloride is not available in these studies, the findings for longer-chain analogs, such as L-alanine lauryl ester hydrochloride (the dodecyl ester), indicate that these molecules self-assemble and undergo distinct phase transitions researchgate.net. For instance, a complex of L-alanine lauryl ester hydrochloride and sodium dodecyl sulphate was found to form unilamellar liposomes that exhibit a sharp phase transition at approximately 39°C researchgate.net. This indicates that the L-alanine ester moiety can be incorporated into a lipid bilayer structure and influence its thermal properties.
It is important to note that the short methyl group in L-Alanine methyl ester hydrochloride would likely lead to different magnitudes of interaction with lipid bilayers compared to the longer alkyl chains studied. Generally, the introduction of small, polar molecules into a lipid bilayer can disrupt the packing of the lipid acyl chains, which often leads to a broadening and lowering of the main phase transition temperature of the lipid membrane. However, without direct experimental data, the precise effect of L-Alanine methyl ester hydrochloride remains speculative.
There is currently no available research specifically detailing the effect of L-Alanine methyl ester hydrochloride on the thermal expansion of biological membranes.
Data from a Homologous Series of L-Alanine Alkyl Ester Hydrochlorides
The following table presents the transition temperatures for a homologous series of L-alanine alkyl ester hydrochlorides in their dry state, as determined by Differential Scanning Calorimetry (DSC). This data illustrates the odd-even effect on the thermal properties of these related compounds.
| Compound (Number of Carbon Atoms in Alkyl Chain) | Transition Temperature (Tt) in Dry State (°C) |
|---|---|
| L-Alanine nonyl ester hydrochloride (9) | 110.5 |
| L-Alanine decyl ester hydrochloride (10) | 106.5 |
| L-Alanine undecyl ester hydrochloride (11) | 114.5 |
| L-Alanine lauryl ester hydrochloride (12) | 112.5 |
| L-Alanine tridecyl ester hydrochloride (13) | 118.0 |
| L-Alanine myristyl ester hydrochloride (14) | 116.5 |
| L-Alanine pentadecyl ester hydrochloride (15) | 121.0 |
| L-Alanine cetyl ester hydrochloride (16) | 120.0 |
| L-Alanine heptadecyl ester hydrochloride (17) | 123.5 |
| L-Alanine stearyl ester hydrochloride (18) | 123.0 |
Emerging Research Areas and Future Directions
Development of Novel Analogues and Derivatives with Enhanced Properties
The chemical scaffold of L-alanine methyl ester hydrochloride serves as a starting point for the synthesis of a diverse range of novel analogues with tailored and enhanced properties. Researchers are actively modifying its structure to create compounds with specific biological activities and functionalities.
A key area of development is in the synthesis of new therapeutic agents. For instance, it has been used as a precursor in the creation of alaninamide derivatives, which have shown potential as anticonvulsant agents in preclinical models. mdpi.com Another avenue involves its incorporation into more complex molecules, such as N-palmitoyl L-alanine-based organogels, which have been investigated as biocompatible implants for sustained drug release. sigmaaldrich.com Furthermore, derivatives have been synthesized for potential use as anticancer and antiviral agents. caymanchem.com For example, it has been utilized in the synthesis of azidothymidine (AZT) nucleotides designed to have anti-HIV activity. caymanchem.com
The development of these derivatives often involves coupling the L-alanine methyl ester core with other molecules to enhance properties like lipophilicity, which can improve penetration into the central nervous system, or to introduce new pharmacodynamic properties. mdpi.com
Table 1: Examples of L-Alanine Methyl Ester Hydrochloride Derivatives and Their Enhanced Properties
| Derivative Class | Modification Example | Enhanced Property/Application | Research Area |
|---|---|---|---|
| Alaninamides | Coupling with various substituted benzylamine fragments | Anticonvulsant activity | Neurology |
| Acylated Organogels | N-palmitoylation | Sustained drug release, biocompatibility | Pharmaceutics |
| Nucleotide Analogues | Incorporation into azidothymidine (AZT) structures | Anti-HIV activity, intracellular delivery | Virology |
Exploration of L-Alanine Methyl Ester Hydrochloride in Supramolecular Chemistry
The ability of molecules to self-assemble into ordered, functional, higher-order structures is the focus of supramolecular chemistry. L-Alanine methyl ester hydrochloride and its long-chain alkyl ester analogues are proving to be valuable components in this field due to their amphiphilic nature and capacity for hydrogen bonding.
Research has demonstrated that a homologous series of L-alanine alkyl ester hydrochlorides can self-assemble in aqueous solutions. nih.gov Depending on the length of the alkyl chain, these molecules can form micelles and exhibit complex phase transitions between gel and liquid crystalline states. nih.gov X-ray diffraction studies have revealed that these esters can pack into highly organized, tilted, and interdigitated bilayer structures. nih.gov This predictable self-assembly is crucial for designing nanoscale structures.
Furthermore, the enantiopure L-alanine methyl ester hydrochloride monohydrate has been shown to form a two-dimensional network through extensive intermolecular hydrogen bonding between the ammonium (B1175870) groups, chloride ions, and water molecules. nih.gov This capacity for forming ordered layers is being explored for the creation of novel crystalline materials. The study of these interactions provides fundamental insights into crystal engineering and the design of functional molecular solids.
Advanced Applications in Targeted Drug Delivery Systems
The development of systems that can deliver therapeutic agents to specific cells or tissues is a major goal in pharmacology. The biocompatibility and chemical tractability of L-alanine methyl ester hydrochloride make it an attractive component for such systems.
One promising application lies in the formation of liposomes for drug encapsulation. Studies have shown that when L-alanine lauryl ester hydrochloride is combined with an anionic surfactant like sodium dodecyl sulfate, it forms an equimolar complex that self-assembles into unilamellar liposomes. nih.gov These aggregates can be disrupted by changes in pH, suggesting their potential as base-labile drug delivery systems that release their cargo in specific physiological environments. nih.gov The strong interaction of these complexes with DNA also indicates potential applications in gene delivery and DNA therapeutics. nih.gov
Its role extends to being a building block for prodrugs. For instance, it has been used to create derivatives of the antiretroviral drug AZT, aiming to improve its intracellular delivery and bioactivity. caymanchem.com By attaching the L-alanine methyl ester moiety, researchers aim to enhance the parent drug's solubility and transport across cellular membranes. chemimpex.com
Role in Understanding and Modulating Cellular Signaling Pathways
Amino acids and their derivatives are central to cellular metabolism and signaling. L-alanine and its esters are being used as tools to probe and modulate these intricate pathways. Research has shown that prolonged exposure of pancreatic beta-cells to L-alanine can lead to significant changes in the expression of genes involved in cellular signaling, metabolism, and apoptosis. nih.gov Specifically, L-alanine was found to protect these cells from apoptosis induced by pro-inflammatory cytokines, suggesting a role in modulating cellular stress responses. nih.gov
In neuropharmacology, derivatives of L-alanine are being explored for their potential to interact with neuronal receptors. chemimpex.com For example, research has investigated the effect of receptor activation on N-methyl-D-aspartate (NMDA)-stimulated hormone secretion, indicating that alanine-related structures can play a role in modulating neurochemical signaling pathways. moleculardepot.com The use of L-alanine methyl ester hydrochloride in the synthesis of specific peptides and enzyme substrates also aids in the broader study of metabolic pathways and enzyme activity, helping to elucidate fundamental cellular processes. chemimpex.com
Integration into Advanced Materials Science Research
The unique structural features of L-alanine methyl ester hydrochloride, particularly its chirality and ability to participate in polymerization, are being harnessed in materials science to create advanced functional materials.
One significant area of research is the synthesis of complex polymers. The compound is used as a starting material for creating α-amino acid-based sector block dendrons. sigmaaldrich.com Dendrons are precisely branched macromolecules that can be used to build larger, well-defined dendritic polymers with applications in catalysis, drug delivery, and nanoscale electronics.
Furthermore, its derivatives have been incorporated into polymers to control their higher-order structure. For instance, polyphenylacetylene containing L-alanine methyl ester side chains has been shown to assemble into tunable helical structures. moleculardepot.com The chirality of the alanine (B10760859) unit directs the coiling of the polymer backbone, a property that is of great interest for developing chiroptical materials and asymmetric catalysts. The development of organogels from N-palmitoyl L-alanine derivatives also represents an application in soft materials science, creating biocompatible gels for various applications. sigmaaldrich.com
Q & A
Q. What is the role of L-alanine methyl ester hydrochloride in peptide synthesis, and how does it facilitate coupling reactions?
L-Alanine methyl ester hydrochloride serves as a key building block in peptide synthesis due to its activated ester group, which enhances reactivity during coupling reactions. The methyl ester protects the carboxyl group, allowing selective formation of peptide bonds via carbodiimide-mediated activation (e.g., HATU or DCC). Researchers should optimize reaction conditions (e.g., solvent polarity, temperature) to minimize racemization, particularly when synthesizing enantiomerically pure peptides .
Q. How should L-alanine methyl ester hydrochloride be handled and stored to maintain stability in laboratory settings?
The compound is hygroscopic and sensitive to moisture. Store at 2–8°C in a desiccator under inert gas (e.g., argon). Use anhydrous solvents (e.g., DMF, DCM) during reactions to prevent hydrolysis. Safety protocols include wearing gloves and eye protection due to its irritant properties (GHS hazard codes: H315, H319, H335) .
Q. What analytical methods are recommended for assessing the purity of L-alanine methyl ester hydrochloride?
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm is standard. Nuclear magnetic resonance (NMR) (¹H/¹³C) confirms structural integrity, while potentiometric titration quantifies free amino groups. For trace impurities, mass spectrometry (LC-MS) provides high sensitivity .
Advanced Research Questions
Q. How can researchers optimize the synthesis of L-alanine methyl ester hydrochloride to achieve high yields and enantiomeric purity?
A two-step protocol is effective:
- Step 1 : React L-alanine with thionyl chloride in methanol at −15°C to form the methyl ester.
- Step 2 : Purify via recrystallization from ethanol/ether (yield: 98–100%). Chiral HPLC or polarimetry ensures enantiomeric purity (>99% ee). Alternative routes using biocatalysts (e.g., lipases) reduce racemization but require longer reaction times .
Q. What strategies resolve contradictions in reported enzymatic activity data when using L-alanine methyl ester hydrochloride as a substrate?
Discrepancies often arise from variations in assay conditions (pH, ionic strength) or enzyme source. For example, esterases may exhibit conflicting kinetics due to differences in active-site accessibility. Researchers should:
- Standardize buffer systems (e.g., 50 mM phosphate, pH 7.4).
- Validate enzyme specificity using competitive inhibitors (e.g., β-alanine derivatives).
- Perform Michaelis-Menten analysis under controlled temperatures (25–37°C) .
Q. How does L-alanine methyl ester hydrochloride enhance the biocompatibility of hydroxyapatite nanoparticles in biomedical applications?
Grafting L-alanine methyl ester hydrochloride onto hydroxyapatite (HAp) via in situ synthesis improves protein adsorption and cellular interactions. Key steps:
Q. What mechanistic insights can be gained from studying L-alanine methyl ester hydrochloride in biocatalytic reactions?
The compound acts as a substrate for esterases and proteases, revealing enzyme stereoselectivity. For example:
- Esterase assays : Monitor hydrolysis rates (UV-Vis at 405 nm) using p-nitrophenyl acetate as a competitor.
- Kinetic resolution : Enantiomeric excess (ee) of recovered L-alanine indicates enzyme preference (e.g., Candida antarctica lipase B favors L-isomers). Data from such studies inform enzyme engineering for industrial biocatalysis .
Notes for Experimental Design
- Control experiments : Include racemic D/L-alanine methyl ester to benchmark enzymatic selectivity.
- Scalability : Pilot-scale synthesis (≥100 g) requires strict moisture control to prevent ester hydrolysis.
- Ethical compliance : Avoid human/animal testing; use in vitro models (e.g., cell lines) for biocompatibility studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
